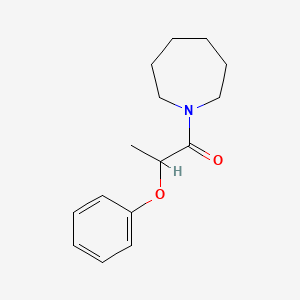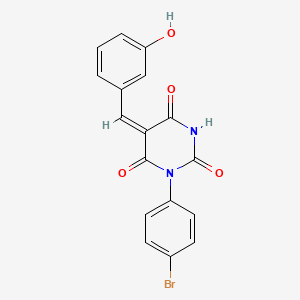
1-(2-phenoxypropanoyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenoxypropanoyl)azepane, also known as PPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPA is a cyclic amine that belongs to the class of azepanes. It has a molecular formula of C16H23NO2 and a molecular weight of 261.36 g/mol.
作用機序
1-(2-phenoxypropanoyl)azepane's mechanism of action is complex and not fully understood. However, it is believed to act as a dopamine receptor agonist, specifically targeting the D1 and D2 receptor subtypes. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine release in the brain, leading to improved mood and motivation. This compound has also been shown to inhibit the formation of amyloid-beta plaques in the brain, leading to improved cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function.
実験室実験の利点と制限
One advantage of using 1-(2-phenoxypropanoyl)azepane in lab experiments is its ability to act as a dopamine receptor agonist. This makes it a useful tool for studying the role of dopamine in the brain. Additionally, this compound's ability to inhibit the formation of amyloid-beta plaques makes it a useful tool for studying Alzheimer's disease.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations. Additionally, this compound's mechanism of action is not fully understood, making it difficult to interpret the results of experiments using this compound.
将来の方向性
There are several future directions for research on 1-(2-phenoxypropanoyl)azepane. One area of research could focus on developing more selective dopamine receptor agonists based on the structure of this compound. This could lead to the development of more effective treatments for mood disorders such as depression.
Another area of research could focus on developing this compound analogs with improved potency and selectivity. This could lead to the development of more effective treatments for Alzheimer's disease.
Finally, future research could focus on further elucidating the mechanism of action of this compound. This could lead to a better understanding of the role of dopamine in the brain and the development of more effective treatments for a range of neurological disorders.
合成法
1-(2-phenoxypropanoyl)azepane can be synthesized using a variety of methods, including the reaction of 2-phenoxypropionyl chloride with azepane in the presence of a base. Another method involves the reaction of 2-phenoxypropionic acid with azepane in the presence of a dehydrating agent such as thionyl chloride. The resulting this compound can then be purified through recrystallization or column chromatography.
科学的研究の応用
1-(2-phenoxypropanoyl)azepane has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on this compound's ability to act as a dopamine receptor agonist. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. This compound has been shown to increase dopamine release in the brain, leading to improved mood and motivation.
Another area of research has investigated this compound's potential as a treatment for Alzheimer's disease. Alzheimer's is a neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques in the brain. This compound has been shown to inhibit the formation of these plaques, leading to improved cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-(azepan-1-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-13(18-14-9-5-4-6-10-14)15(17)16-11-7-2-3-8-12-16/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAAHLGLSXESJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-N-cyclopentyl-4-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5181444.png)
![5-{[(4-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B5181452.png)


![N-(4-ethylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5181465.png)

![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5181507.png)
![N-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5181518.png)
![3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181523.png)
![5-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5181534.png)
![4-(8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B5181540.png)

![4-methoxy-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5181548.png)
![5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5181554.png)
